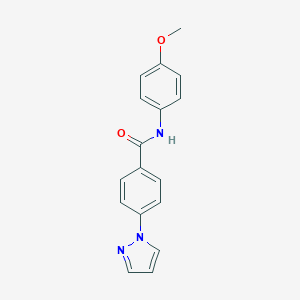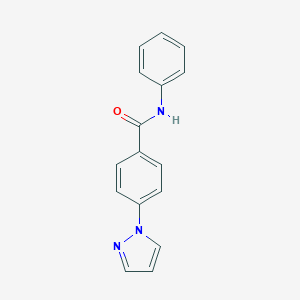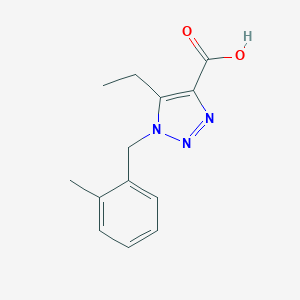![molecular formula C12H16FNO3S B279029 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing piperidines and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine involves the inhibition of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. Inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. Furthermore, 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain. This can improve cognitive function and may have potential therapeutic applications in the treatment of Alzheimer's disease. Furthermore, 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has been found to inhibit the growth of cancer cells by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity using column chromatography. Furthermore, it has been studied for its potential therapeutic applications in various scientific research fields, making it a useful compound for drug discovery. However, there are also limitations to the use of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine in lab experiments. It has been found to exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine. One potential direction is the further exploration of its potential therapeutic applications in the treatment of Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine and its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, the potential anticancer activity of this compound warrants further investigation. Overall, the study of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature for several hours. The product is then purified using column chromatography to obtain pure 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine.
Aplicaciones Científicas De Investigación
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. This compound has also been studied for its potential anticancer activity, as it has been found to inhibit the growth of cancer cells in vitro. Furthermore, 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Nombre del producto |
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine |
|---|---|
Fórmula molecular |
C12H16FNO3S |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H16FNO3S/c1-17-11-6-5-10(13)9-12(11)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Clave InChI |
QGGIELCYOJBGSB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCCC2 |
SMILES canónico |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)
![3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278958.png)

![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)

![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)